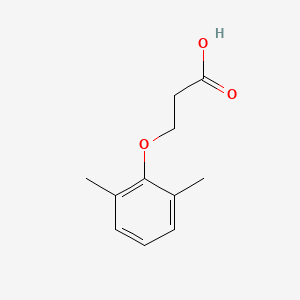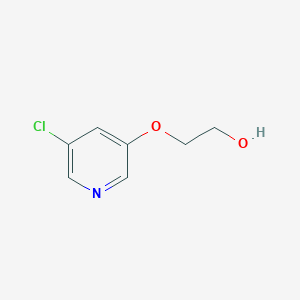
3-Chloro-5-(2-hydroxyethoxy)pyridine
Vue d'ensemble
Description
3-Chloro-5-(2-hydroxyethoxy)pyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is used as a building block in the synthesis of various compounds. This compound has gained significant attention in recent years due to its potential applications in the field of drug discovery and development.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structures
- The reaction involving compounds similar to 3-Chloro-5-(2-hydroxyethoxy)pyridine, such as 2-chloro-2-(diethoxymethyl)-3-substitutedoxirane, leads to the formation of structurally complex chlorides with potential applications in chemical synthesis. These compounds exhibit unique tetrel (C···O) and chalcogen (S···O) bonds, contributing to their stability and potential utility in chemical reactions (Guseinov et al., 2017).
Intermediate in Synthesis of Herbicides
- Derivatives of 3-Chloro-5-(2-hydroxyethoxy)pyridine, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, have been identified as key intermediates in the synthesis of effective herbicides like trifloxysulfuron. This highlights the compound's role in the agricultural chemical industry (Zuo Hang-dong, 2010).
Photocleavable Protecting Group in Molecular Biology
- In the field of molecular biology, similar compounds to 3-Chloro-5-(2-hydroxyethoxy)pyridine have been explored as photocleavable protecting groups for primary alcohols, particularly in deoxyribonucleosides. This underscores the compound's potential in nucleic acid research and applications (Coleman & Boyd, 1999).
Difunctionalization in Organic Synthesis
- The compound is useful in the regioselective difunctionalization of pyridines, forming 3,4-pyridynes, which are essential in synthesizing various trisubstituted pyridines. Such reactions are vital in organic synthesis, including pharmaceutical and agrochemical product development (Heinz et al., 2021).
Synthesis of Nucleoside Derivatives
- 3-Chloro-5-(2-hydroxyethoxy)pyridine analogs are used in the synthesis of nucleoside derivatives, crucial for studying and developing new medicinal compounds (Ludwig & Eckstein, 1991).
Electrochemistry and Coordination Chemistry
- The compound's derivatives are involved in electrochemical studies, particularly in complexes with transition metals, offering insights into redox chemistry and potential applications in catalysis (Moyer & Meyer, 1981).
Propriétés
IUPAC Name |
2-(5-chloropyridin-3-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMYCUQRVEHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-hydroxyethoxy)pyridine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B3381219.png)
![2-Methyl-1,2,3,5-tetrahydropyrido[2,3-b][1,4]diazepin-4-one](/img/structure/B3381238.png)
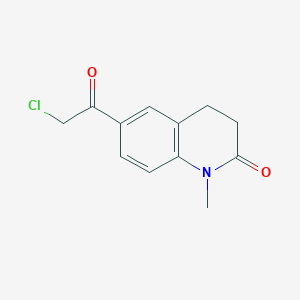


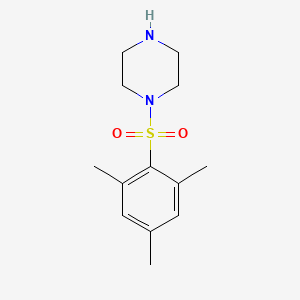

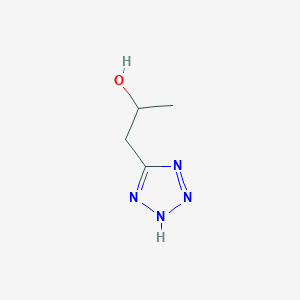
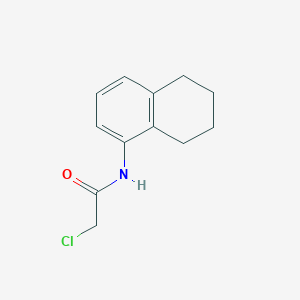
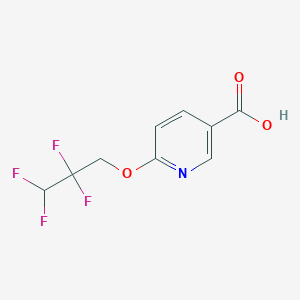
![8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B3381283.png)
